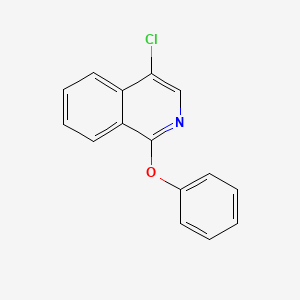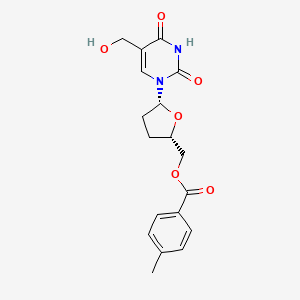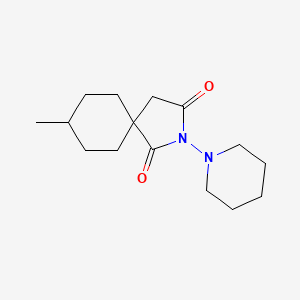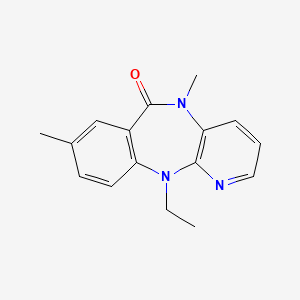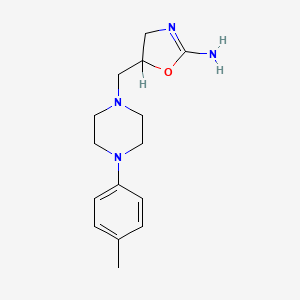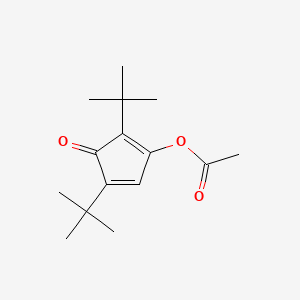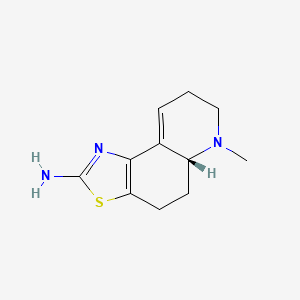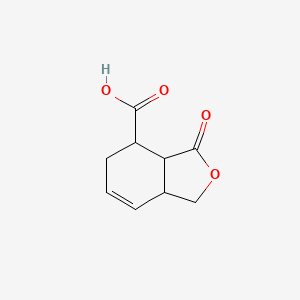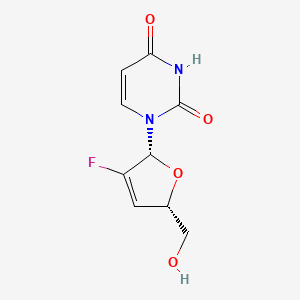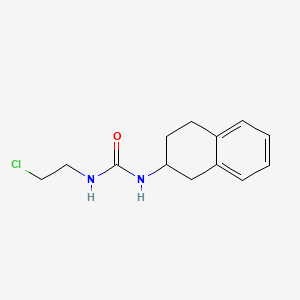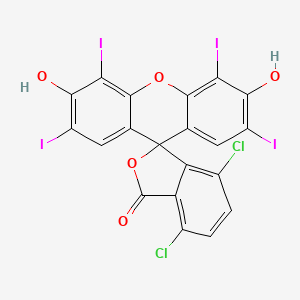
4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antitumor agents. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the acridine ring.
Alkylation: Addition of the dimethylamino group to the propyl chain.
Amination: Attachment of the propylamino group to the acridine core.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the nitro group or other functional groups.
Reduction: Reduction reactions may convert the nitro group to an amine group.
Substitution: Various substitution reactions can occur, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, acridine derivatives are often studied for their interactions with DNA and RNA, making them useful in genetic and molecular biology studies.
Medicine
Medically, acridine compounds have been investigated for their potential as antitumor agents, antimicrobial agents, and in photodynamic therapy.
Industry
Industrially, such compounds may be used in the development of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine likely involves interaction with biological macromolecules such as DNA. The compound may intercalate into DNA strands, disrupting replication and transcription processes, which is a common mechanism for antitumor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antiseptic properties.
Amsacrine: An antitumor agent that intercalates into DNA.
Uniqueness
4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
176915-35-8 |
|---|---|
Molekularformel |
C20H24N4O2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-(4,5-dimethyl-1-nitroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H24N4O2/c1-13-7-5-8-15-18(13)22-19-14(2)9-10-16(24(25)26)17(19)20(15)21-11-6-12-23(3)4/h5,7-10H,6,11-12H2,1-4H3,(H,21,22) |
InChI-Schlüssel |
QBJNJPAZWDZISN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C3C(=CC=C(C3=N2)C)[N+](=O)[O-])NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



